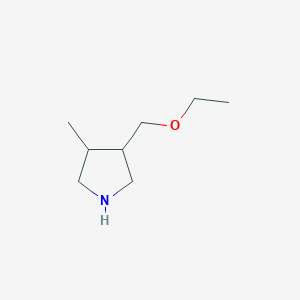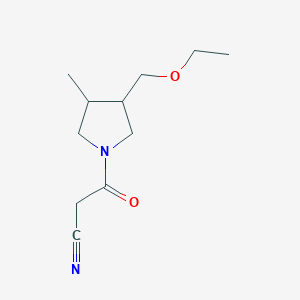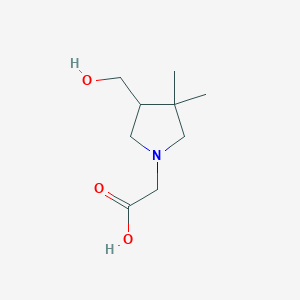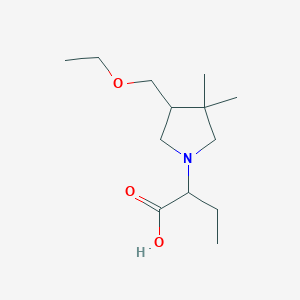
2-氯-3-(2,6-二甲基哌啶-1-基)吡嗪
描述
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine consists of a pyrazine ring with a chlorine atom at the 2-position and a 2,6-dimethylpiperidin-1-yl group at the 3-position.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine include a molecular formula of C11H16ClN3 and a molecular weight of 225.72 g/mol.科学研究应用
分子结构和光谱分析
对类似于2-氯-3-(2,6-二甲基哌啶-1-基)吡嗪的化合物(例如涉及吡嗪和哌啶的衍生物)的研究主要集中在其分子结构和光谱性质上。例如,Alphonsa等人(2016)研究了一种具有结构相似性的化合物,使用傅里叶变换红外光谱(FT-IR)、核磁共振(NMR)和紫外-可见光谱等技术。他们采用密度泛函理论(DFT)进行计算分析,根据分子轨道和吸收光谱提供了对电子和电荷转移性质的见解 (Alphonsa等人,2016).
合成和反应性
氯吡嗪及其衍生物的合成和反应性一直是研究的主题,从而导致了新的化合物的发展。例如,Bowie等人(1972)的研究探索了氯萘啶与肼合物的反应性,产生了吡唑-5-基吡啶和新的吡唑并嘧啶 (Bowie等人,1972).
绿色合成和抑制研究
该化合物也已用于绿色合成工艺中。Chaudhry等人(2017)使用类似的氯吡哒嗪化合物合成新型吡唑基吡哒嗪胺,显示出中等的体外酵母α-葡萄糖苷酶抑制作用。这表明在生化和药物研究中具有潜在的应用 (Chaudhry等人,2017).
表面保护活性
在工业应用中,氯吡哒嗪的衍生物因其在表面保护方面的潜力而受到研究。Olasunkanmi等人(2018)研究了此类衍生物在腐蚀环境中保护低碳钢表面的用途,突出了其作为腐蚀抑制剂的潜力 (Olasunkanmi等人,2018).
抗菌活性
研究还探讨了吡嗪衍生物的抗菌特性。Foks等人(2005)合成了新的吡嗪和吡啶衍生物,评估了它们的抗结核和抗菌活性,因此表明它们在开发新的抗菌剂中具有潜在用途 (Foks等人,2005).
未来方向
作用机制
Target of Action
It’s known that pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
It’s known that pyrrolopyrazine derivatives have shown various biological activities, indicating that they may affect multiple pathways .
Result of Action
It’s known that pyrrolopyrazine derivatives have shown various biological activities, indicating that they may have multiple effects at the molecular and cellular level .
生化分析
Biochemical Properties
2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine can bind to specific proteins, altering their function and leading to downstream effects on cellular processes .
Cellular Effects
2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, resulting in altered cellular responses. Additionally, 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine can impact cell proliferation, differentiation, and apoptosis, depending on the cell type and context .
Molecular Mechanism
The molecular mechanism of 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine involves its interactions with biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine can degrade over time, leading to a decrease in its activity. Additionally, prolonged exposure to the compound may result in adaptive cellular responses, altering its initial effects .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways or enzyme activities. At high doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response .
Metabolic Pathways
2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities. Additionally, 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine can affect the levels of specific metabolites, altering cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine within cells and tissues are crucial for its activity. The compound can interact with transporters or binding proteins, facilitating its uptake and distribution. Additionally, 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine may accumulate in specific cellular compartments, influencing its localization and activity. The compound’s distribution can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
属性
IUPAC Name |
2-chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-4-3-5-9(2)15(8)11-10(12)13-6-7-14-11/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOCJFDNSCMBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NC=CN=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid](/img/structure/B1480052.png)

